2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-κB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
- Triazole-pyrimidine hybrids
Comparison
2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the propylsulfanyl group. This structural feature may contribute to its distinct pharmacological properties compared to other pyrimidine derivatives. For example, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, but their mechanism of action and molecular targets may differ .
Properties
Molecular Formula |
C16H17ClN2O2S |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-8-22-16-18-9-12(17)14(19-16)15(20)21-13-7-5-6-10(2)11(13)3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
AXYQTBWSKDVDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2C)C)Cl |
Origin of Product |
United States |
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